molecular formula C19H20BrN5O2 B2773614 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1797726-09-0

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2773614
CAS No.: 1797726-09-0
M. Wt: 430.306
InChI Key: OFJWJEXZPKOEPF-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a cyanopyrazine group, a piperidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanopyrazine Intermediate: The synthesis begins with the preparation of the 3-cyanopyrazine intermediate through a reaction involving pyrazine and a suitable nitrile source under controlled conditions.

    Piperidine Derivative Formation: The next step involves the reaction of the cyanopyrazine intermediate with piperidine to form the 1-(3-cyanopyrazin-2-yl)piperidine derivative.

    Bromination and Methoxybenzamide Coupling: The final steps include the bromination of the aromatic ring and the coupling of the brominated intermediate with 5-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyanopyrazine groups.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-27-14-2-3-16(20)15(10-14)19(26)24-12-13-4-8-25(9-5-13)18-17(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWJEXZPKOEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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